molecular formula C8H10N2O2 B8305148 1-amino-1H-pyrrole-2-carboxylic acid allyl ester

1-amino-1H-pyrrole-2-carboxylic acid allyl ester

Cat. No. B8305148
M. Wt: 166.18 g/mol
InChI Key: QWCDBKGXGOXRDV-UHFFFAOYSA-N
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Description

1-amino-1H-pyrrole-2-carboxylic acid allyl ester is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

prop-2-enyl 1-aminopyrrole-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-2-6-12-8(11)7-4-3-5-10(7)9/h2-5H,1,6,9H2

InChI Key

QWCDBKGXGOXRDV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CN1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1H-pyrrole-2-carboxylic acid allyl ester (Example 1a, 0.75 g, 4.96 mmol) in N,N-dimethylformamide (20 mL) at 25° C. was added sodium hydride (0.316 g, 7.29 mmol) and stirred for 1 h. A solution of monochloroamine (36 mL, 7.19 mmol) in diethyl ether (0.2 M) was added and stirred for 1 h and then treated with saturated aqueous sodium bicarbonate solution (50 mL) and water (25 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (3×50 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford the crude desired product, 1-amino-1H-pyrrole-2-carboxylic acid allyl ester (0.90 g) as a yellow oil, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 4.75 (2H, m), 5.28 (1H, dd, J1=10.0 Hz, J2=1.2 Hz), 5.40 (1H, dd, J1=17.2 Hz, J2=1.6 Hz), 6.03-5.90 (2H, m), 6.87 (1H, dd, J1=4.0 Hz, J2=1.6 Hz), 6.97 (1H, t, J=2.0 Hz).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1H-Pyrrole-2-carboxylic acid allyl ester (Example 1a, 11.73 g, 78.12 mmol) was dissolved in methyl tert-butyl ether (150 mL) and a solution of sodium hydroxide (37 g, 925 mmol) in water (150 mL) was added. Solid ammonium chloride (25.1 g, 469 mmol), trioctylmethylammonium chloride (“Aliquat® 336”, 1 mL) and 28% aqueous ammonium hydroxide solution (50 mL) were added to the biphasic mixture. Under vigorous stirring, a 6.15% aqueous bleach solution (“Chlorox”, 250 mL) was slowly added over a period of 45 min via addition funnel upon which the color of the solution turned orange. After stirring for 1.5 h at 25° C., mixture was poured into methyl tert-butyl ether (150 mL) and the layers were separated. The organic layer was washed with a solution of sodium thiosulfate (10 g) in water (200 mL) and the organic layer was dried over sodium sulfate and filtered. The solvent was removed in vacuo to afford the desired product, 1-amino-1H-pyrrole-2-carboxylic acid allyl ester (8.03 g, 48.32 mmol, 62% yield) as a brown oil.
Quantity
11.73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
catalyst
Reaction Step Three
[Compound]
Name
aqueous bleach solution
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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